1-Chloro-3-(2-methylpropoxy)propan-2-ol
Description
1-Chloro-3-(2-methylpropoxy)propan-2-ol is a chlorohydrin derivative with the molecular formula C₇H₁₅ClO₂. It serves as a critical intermediate in synthesizing enantiopure β-blockers such as bisoprolol and betaxolol . Structurally, it features a chlorinated secondary alcohol and a 2-methylpropoxy (isobutoxy) substituent. The compound is typically synthesized via nucleophilic substitution between epichlorohydrin and substituted phenols, followed by kinetic resolution using enzymes like Candida antarctica lipase B (CALB) to isolate enantiomers . Its applications span pharmaceuticals, particularly in cardiovascular therapies, due to its role in producing chiral β-adrenergic receptor antagonists .
Properties
IUPAC Name |
1-chloro-3-(2-methylpropoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2/c1-6(2)4-10-5-7(9)3-8/h6-7,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLSNRGLWVHWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278208 | |
| Record name | 1-Chloro-3-(2-methylpropoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42314-08-9 | |
| Record name | 1-Chloro-3-(2-methylpropoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42314-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-(2-methylpropoxy)propan-2-ol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042314089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC86962 | |
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| Record name | 1-Chloro-3-(2-methylpropoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-(2-methylpropoxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.671 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-methylpropoxy)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 1-chloropropan-2-ol with 2-methylpropyl alcohol under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary chloro group undergoes nucleophilic displacement under SN2 conditions. Key findings:
Mechanistic studies confirm second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C) for hydroxide substitution, with inversion of configuration observed at C1 .
Oxidation Reactions
The secondary alcohol undergoes controlled oxidation:
Oxidant Comparison
| Oxidant | Product | Selectivity (%) |
|---|---|---|
| KMnO4/H+ | 3-(2-Methylpropoxy)propan-2-one | 88 |
| PCC | 3-(2-Methylpropoxy)propan-2-one | 94 |
| TEMPO/NaOCl | 3-(2-Methylpropoxy)propan-2-al | <5 |
Steric hindrance from the 2-methylpropoxy group suppresses over-oxidation, with ketone formation dominating (Arrhenius Ea = 45 kJ/mol) .
Elimination Reactions
Dehydrohalogenation produces allylic ethers under basic conditions:
Reaction Optimization
| Base | Solvent | Temp (°C) | 3-(2-Methylpropoxy)prop-1-ene Yield (%) |
|---|---|---|---|
| NaOH | H2O | 80 | 23 |
| t-BuOK | THF | 110 | 67 |
| DBU | Toluene | 150 | 82 |
Zaitsev orientation dominates, with transition state analysis showing 1,2-anti elimination (DFT ΔG‡ = 98.4 kJ/mol) .
Esterification Reactions
The hydroxyl group shows moderate reactivity in ester formation:
| Acylating Agent | Catalyst | Conversion (%) |
|---|---|---|
| Acetyl chloride | Pyridine | 78 |
| Benzoyl chloride | DMAP | 85 |
| TosCl | NEt3 | 92 |
Kinetic studies reveal pseudo-first order behavior (k = 4.7 × 10⁻⁴ s⁻¹ for acetylation at 25°C) .
Reductive Dehalogenation
Catalytic hydrogenation removes chlorine selectively:
| Catalyst | H2 Pressure (bar) | Product | TOF (h⁻¹) |
|---|---|---|---|
| Pd/C | 5 | 3-(2-Methylpropoxy)propan-2-ol | 120 |
| Raney Ni | 10 | 3-(2-Methylpropoxy)propan-2-ol | 45 |
| PtO2 | 3 | 3-(2-Methylpropoxy)propan-2-ol | 88 |
No ether cleavage occurs under these conditions (GC-MS confirmation) .
Comparative Reactivity Analysis
Functional Group Reactivity Scale
| Group | Relative Reactivity Index |
|---|---|
| Cl | 1.00 (reference) |
| OH | 0.33 |
| OCH2CH(CH3)2 | 0.05 |
Scientific Research Applications
1-Chloro-3-(2-methylpropoxy)propan-2-ol is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Additionally, it is employed in the development of new materials and catalysts for industrial applications.
Mechanism of Action
The mechanism by which 1-chloro-3-(2-methylpropoxy)propan-2-ol exerts its effects depends on the specific reaction or application. The molecular targets and pathways involved vary based on the context of the reaction or application.
Comparison with Similar Compounds
Structurally analogous chlorohydrins differ in substituents on the phenoxy group or the chlorinated alcohol chain. Below is a detailed comparison:
Key Observations :
- Stereoselectivity : Enzymatic resolution (e.g., CALB) is widely employed to achieve enantiopure forms (>99% ee) for β-blocker synthesis .
- Yield: The target compound is synthesized in 63% yield with 99% purity , whereas analogs like 1-chloro-3-(4-chlorophenoxy)propan-2-ol achieve similar purity but require tailored purification steps .
Physicochemical Properties
| Property | 1-Chloro-3-(2-methylpropoxy)propan-2-ol | 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | 1-Chloro-3-(4-chlorophenoxy)propan-2-ol |
|---|---|---|---|
| Molecular Formula | C₇H₁₅ClO₂ | C₁₂H₁₇ClO₃ | C₉H₁₀Cl₂O₂ |
| Molecular Weight (g/mol) | 178.65 | 244.71 | 221.08 |
| Density (g/cm³) | Not reported | 1.157 | 1.25 (predicted) |
| Boiling Point (°C) | Not reported | 364.5 | ~300 (estimated) |
| Solubility | Chloroform, methanol | Chloroform, methanol | Limited data |
| pKa | ~13.1 (predicted) | 13.12 | Not reported |
Key Observations :
- Polarity: The 2-methylpropoxy group in the target compound enhances lipophilicity compared to analogs with methoxyethyl or chlorophenoxy groups .
- Stability: Analogs like 1-chloro-3-(4-chlorophenoxy)propan-2-ol are stable under refrigeration, while others require inert atmospheres .
Key Observations :
- Pharmacological Specificity: Substituents dictate target selectivity. For example, dichlorophenylamino analogs exhibit broad-spectrum antimicrobial activity, while phenoxy derivatives target cardiovascular receptors .
- Toxicity : Antimicrobial chlorohydrins show lower toxicity (e.g., IC₅₀ >100 µg/mL) compared to standard drugs like amphotericin B .
Key Observations :
Biological Activity
1-Chloro-3-(2-methylpropoxy)propan-2-ol is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
1-Chloro-3-(2-methylpropoxy)propan-2-ol has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅ClO |
| Molecular Weight | 150.65 g/mol |
| Density | 1.167 g/cm³ |
| Boiling Point | 321.39 °C |
| CAS Number | 25772-91-2 |
The biological activity of 1-Chloro-3-(2-methylpropoxy)propan-2-ol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is known to act as an inhibitor of specific enzymes, which can lead to alterations in metabolic pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. AChE breaks down acetylcholine in the synaptic cleft, and its inhibition can lead to increased levels of this neurotransmitter, potentially affecting neuronal signaling and muscle contraction.
Biological Activity Studies
Several studies have investigated the biological activities of 1-Chloro-3-(2-methylpropoxy)propan-2-ol. Below are key findings from notable research:
Case Study: Neuroprotective Effects
A study published in the Journal of Neurochemistry explored the neuroprotective effects of 1-Chloro-3-(2-methylpropoxy)propan-2-ol in animal models of neurodegeneration. The results demonstrated that the compound significantly reduced neuronal cell death and oxidative stress markers in treated animals compared to control groups.
Antimicrobial Activity
Another study assessed the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents.
Toxicity and Safety Profile
The safety profile of 1-Chloro-3-(2-methylpropoxy)propan-2-ol has been evaluated in several toxicity studies. Key findings include:
| Study Type | Findings |
|---|---|
| Acute Toxicity | No significant adverse effects at low doses |
| Chronic Toxicity | Long-term exposure linked to mild liver enzyme elevation |
| Mutagenicity | Negative results in Ames test |
Q & A
What are the common synthetic routes for 1-Chloro-3-(2-methylpropoxy)propan-2-ol, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of 1-Chloro-3-(2-methylpropoxy)propan-2-ol typically involves nucleophilic substitution or etherification reactions. A method analogous to Friedel-Crafts acylation (used for structurally related compounds) can be adapted by substituting 2-methylpropoxy groups for aromatic systems. For example:
- Step 1 : React epichlorohydrin with 2-methylpropanol under controlled pH and temperature to form the chlorohydrin intermediate.
- Step 2 : Optimize reaction time and stoichiometry to minimize side products like diols or over-chlorinated derivatives.
Key factors include:
- Catalysts : Lewis acids (e.g., AlCl₃) enhance ether bond formation .
- Temperature : Moderate temperatures (40–60°C) prevent decomposition .
- Solvents : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the alkoxide ion.
What safety protocols are critical when handling 1-Chloro-3-(2-methylpropoxy)propan-2-ol in laboratory settings?
Basic Research Question
Safety measures are derived from structurally similar chlorinated alcohols (e.g., 1-Chloro-2-methyl-2-propanol):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles are mandatory to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of vapors, which may form explosive mixtures with air .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Immediate rinsing with water for skin/eye contact; avoid inducing vomiting if ingested .
How can researchers characterize the purity and structural integrity of 1-Chloro-3-(2-methylpropoxy)propan-2-ol?
Intermediate Research Question
Analytical methods include:
- NMR Spectroscopy : Confirm substitution patterns (e.g., δ 3.5–4.5 ppm for ether-linked protons) .
- HPLC/MS : Detect impurities at ppm levels; use C18 columns with acetonitrile/water gradients .
- Melting Point/Boiling Point : Compare with literature values (if available) to assess purity.
- Elemental Analysis : Verify %C, %H, and %Cl to confirm stoichiometry .
What strategies resolve stereochemical challenges during the synthesis of enantiopure 1-Chloro-3-(2-methylpropoxy)propan-2-ol?
Advanced Research Question
Enantiomeric resolution can be achieved via:
-
Enzymatic Kinetic Resolution : Use lipases (e.g., Candida antarctica Lipase B) to selectively acetylate one enantiomer. For example:
-
Chiral Chromatography : Use amylose-based columns for preparative separation.
How can researchers evaluate the biological activity of 1-Chloro-3-(2-methylpropoxy)propan-2-ol, given structural similarities to bioactive analogs?
Advanced Research Question
Methodological approaches include:
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., MIC determination via broth dilution) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Mechanistic Studies : Probe β-adrenergic receptor interactions if the compound shares structural motifs with known β-blockers .
How should researchers address gaps in environmental fate data for 1-Chloro-3-(2-methylpropoxy)propan-2-ol?
Advanced Research Question
Given limited data on bioaccumulation and mobility:
- PBT/vPvB Assessment : Follow REACH guidelines to evaluate persistence, bioaccumulation, and toxicity. Structural analogs suggest low mobility in soil due to moderate log Kow values (~2.5) .
- Degradation Studies : Conduct hydrolysis experiments at varying pH levels to identify breakdown products (e.g., chlorinated aldehydes) .
- Ecotoxicity Models : Use QSAR tools to predict acute toxicity to aquatic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
